3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole
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Overview
Description
3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrazole derivative that has shown promise in a variety of applications, including as a tool for studying biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. In particular, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a number of interesting effects. For example, it has been shown to increase the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole is its versatility. It can be used in a variety of different scientific research applications and has been shown to be effective in a number of different contexts. However, there are also some limitations to its use. For example, it can be difficult to obtain in large quantities, and it may not be suitable for use in certain types of experiments.
Future Directions
There are many potential future directions for research on 3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole. One area of interest is in the development of new drugs and other compounds based on its structure. Another potential direction is in the study of its effects on different enzymes and proteins, and in the development of new tools for studying these processes. Finally, there is also interest in exploring its potential as a therapeutic agent for a variety of different diseases and conditions.
Synthesis Methods
The synthesis of 3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole involves the reaction of 2-naphthol with p-tolyl thioacetate in the presence of a base to form the corresponding sulfide. This sulfide is then treated with methyl iodide and a base to form the corresponding methyl sulfonium salt. Finally, this salt is reacted with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde to form the desired compound.
Scientific Research Applications
3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole has been used in a variety of scientific research applications. One of its most promising uses is as a tool for studying the mechanism of action of various enzymes and proteins. For example, it has been used to study the mechanism of action of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Properties
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-naphthalen-2-ylsulfinylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS2/c1-15-8-11-20(12-9-15)26-22-16(2)23-24(17(22)3)27(25)21-13-10-18-6-4-5-7-19(18)14-21/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDUGKUAFKFVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)C3=CC4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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